molecular formula C13H16N2O2 B1681426 (S)-aminoglutethimide CAS No. 57288-03-6

(S)-aminoglutethimide

Numéro de catalogue B1681426
Numéro CAS: 57288-03-6
Poids moléculaire: 232.28 g/mol
Clé InChI: ROBVIMPUHSLWNV-ZDUSSCGKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-Aminoglutethimide is an anticancer drug that belongs to the family of drugs called nonsteroidal aromatase inhibitors. Aminoglutethimide is used to decrease the production of sex hormones (estrogen in women or testosterone in men) and suppress the growth of tumors that need sex hormones to grow.

Applications De Recherche Scientifique

  • Adrenal Cell Research (S)-aminoglutethimide has been used to study the effects of ACTH on adrenal cortex tumors in murine models. It specifically blocks steroid biosynthesis from cholesterol and is a competitive inhibitor of 11β-hydroxylation. Its action is immediate, reversible, and does not adversely affect cell growth, RNA and protein synthesis, glycolysis, or cholesterol synthesis. This property makes it useful for investigating steroidogenic responses and cholesterol synthesis in adrenal cells (Kowal, 1969).

  • Neuroprotective Applications Research has indicated that (S)-aminoglutethimide can protect central nervous system neurons from excitotoxic and ischemic injuries. It suppresses steroid biosynthesis by inhibiting enzymes like cytochrome P450scc and aromatase. Interestingly, its neuroprotective effects against NMDA cytotoxicity and ischemic neuronal injury are independent of its actions on neurosteroid synthesis, suggesting potential therapeutic value in developing analogs of aminoglutethimide for CNS protection (Shirakawa et al., 2006).

  • Ovarian Estrogen Production Studies have shown that aminoglutethimide can inhibit estrogen production in the ovaries of premenopausal women. This inhibitor of aromatization has been used to attempt to lower estrone and estradiol concentrations in plasma, indicating its influence on ovarian hormone synthesis. However, the effects are not consistent, suggesting partial resistance of ovarian aromatase enzymes to aminoglutethimide's effects (Santen, Samojlik, & Wells, 1980).

  • Steroidogenesis and Cholesterol Metabolism The stereoisomers of aminoglutethimide have been studied for their effects on cholesterol side chain cleavage, a key step in steroidogenesis. The d-isomer of aminoglutethimide shows higher binding affinity and potency as an inhibitor in this process, suggesting a stereoselective interaction with the enzyme cytochrome P-450. This insight is significant for the drug's use in treatments targeting certain malignancies and fertility control (Uzgiris, Whipple, & Salhanick, 1977).

  • ATP and Pregnenolone Syntheses in Ovarian Mitochondria Aminoglutethimide has been used to explore the relationship between oxidative phosphorylation and steroidogenesis in ovarian mitochondria. It inhibits pregnenolone synthesis, affecting oxygen uptake and increasing ATP synthesis, demonstrating its influence on mitochondrial functions related to energy and hormone production (Dimino, Chavis, & Downing, 1980).

  • Enantiomeric Separation for Clinical Applications The enantiomers of aminoglutethimide have been separated using high-performance liquid chromatography for clinical applications, such as the treatment of hormone-dependent metastatic breast cancer. This separation is significant due to the varied activities and side effects of different enantiomers, highlighting the importance of purity in clinical use (Lin et al., 2014).

Propriétés

IUPAC Name

(3S)-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9/h3-6H,2,7-8,14H2,1H3,(H,15,16,17)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBVIMPUHSLWNV-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(CCC(=O)NC1=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-aminoglutethimide

CAS RN

57288-03-6
Record name Aminoglutethimide, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057288036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(-)-Aminoglutethimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMINOGLUTETHIMIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S1T2OED7F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-aminoglutethimide
Reactant of Route 2
(S)-aminoglutethimide
Reactant of Route 3
(S)-aminoglutethimide
Reactant of Route 4
(S)-aminoglutethimide
Reactant of Route 5
Reactant of Route 5
(S)-aminoglutethimide
Reactant of Route 6
(S)-aminoglutethimide

Citations

For This Compound
62
Citations
O Achmatowicz, I Malinowska, B Szechner, JK Maurin - Tetrahedron, 1997 - Elsevier
Using (R)- or (S)-1-phenylethylamine as a resolving agent, (R)- and (S)-4-cyano-4-(4-nitrophenyl)hexanoic acids have been isolated. Cyclization of each enantiomer, followed by …
Number of citations: 16 www.sciencedirect.com
X Lin, R Gong, J Li, P Li, J Yu, AE Rodrigues - Journal of Chromatography A, 2016 - Elsevier
… Products of R-aminoglutethimide (R-AG) enantiomer and S-aminoglutethimide (S-AG) enantiomer with more than 99.0% purity were obtained continuously from extract stream and …
Number of citations: 18 www.sciencedirect.com
MM Hefnawy, JT Stewart - 2000 - Taylor & Francis
A capillary electrophoresis (CE) method for the quantitative determination of R(+) and S(−) rogletimide in serum was developed. Stereoselective resolution of the rogletimide …
Number of citations: 10 www.tandfonline.com
AL Harris, TJ Powles, IE Smith - Cancer Research, 1982 - AACR
A group of 213 unselected postmenopausal women with advanced breast cancer were treated with aminoglutethimide, 250 mg 4 times a day, and hydrocortisone, 20 mg 2 times a day. …
Number of citations: 71 aacrjournals.org
HY Aboul-Enein, MI El-Awady, CM Heard - 2000 - Taylor & Francis
… in the mobile phase on the R f value of S-aminoglutethimide and R-aminoglutethimide. … in the mobile phase on the R f value of S-aminoglutethimide and R-aminoglutethimide. …
Number of citations: 14 www.tandfonline.com
MA Shaw, PJ Nicholls, HJ Smith - Journal of steroid biochemistry, 1988 - Elsevier
Aminoglutethimide and ketoconazole, although originally developed as an anti-convulsant and antifungal agent respectively, have both been used to suppress steroid biosynthesis in …
Number of citations: 61 www.sciencedirect.com
MM Hefnawy - Journal of pharmaceutical and biomedical analysis, 2003 - Elsevier
A sensitive method for the separation and determination of R(+)- and S(−) enantiomers of pyridoglutehimide in serum by high performance liquid chromatography (HPLC) with UV …
Number of citations: 6 www.sciencedirect.com
MJ Bunegar, UC Dyer, GR Evans… - … Process Research & …, 1999 - ACS Publications
The development of a short, safe and enantioselective route for the preparation of (R)-aminoglutethimide is described. The process was designed for economic large-scale manufacture …
Number of citations: 12 pubs.acs.org
HY Aboul-Enein, MR Islam - 1991 - ACS Publications
… amounts of (+)-R-aminoglutethimide are excreted unchanged in the urine together with a smaller quantities of its (+)-R-acetylated metabolites, while most of the (-)-S-aminoglutethimide …
Number of citations: 1 pubs.acs.org
CS Cheong, SH Lee, YK Jung, IH Jeong - Journal of Molecular Catalysis …, 2003 - Elsevier
Chemo-enzymatic approaches for the synthesis of the family of aromatase inhibitory drug via lipase-catalyzed kinetic resolution of (±)-4-cyano-4-phenyl-1-hexanol (2) as appropriate …
Number of citations: 9 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.